

A Comprehensive Technical Guide to the Physical Properties of Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl Pentadecanedioate*

Cat. No.: *B1589842*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Pentadecanedioate is a dicarboxylic acid dimethyl ester with the molecular formula $C_{17}H_{32}O_4$.^{[1][2][3][4]} As a long-chain aliphatic ester, its physical properties are of interest in various fields, including organic synthesis, polymer chemistry, and as a potential intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. This technical guide provides a detailed overview of the known and estimated physical properties of **Dimethyl Pentadecanedioate**, along with standard experimental protocols for their determination.

Core Physical Properties

While specific experimental data for **Dimethyl Pentadecanedioate** is limited in publicly available literature, its physical properties can be reliably estimated based on the trends observed in homologous long-chain dicarboxylic acid dimethyl esters. The following table summarizes these key physical characteristics.

Property	Value	Source/Method
Molecular Formula	C ₁₇ H ₃₂ O ₄	[1][2][3][4]
Molecular Weight	300.43 g/mol	[1][2][3][4]
Appearance	White to off-white solid	Inferred from homologous compounds
Melting Point	Estimated: 55-65 °C	Based on Dimethyl octadecanedioate (60 °C)[5] and general trends.
Boiling Point	Estimated: > 200 °C at reduced pressure	Based on Dimethyl octadecanedioate (207 °C at 3 mmHg)[5] and general trends.
Density	Estimated: ~0.94 g/cm ³	Based on predicted density of Dimethyl octadecanedioate (0.936±0.06 g/cm ³)[5] and general trends for fatty acid esters.[6][7]
<hr/>		
Solubility		
In Water	Very low	Esters with long hydrocarbon chains are generally insoluble in water.[8][9][10]
In Organic Solvents	Soluble in many organic solvents (e.g., ethanol, acetone, ethers)	Esters are generally soluble in common organic solvents.[8][11]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of **Dimethyl Pentadecanedioate**. These are standard procedures applicable to solid organic compounds.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure compounds exhibiting a sharp melting range.

[12][13][14][15]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[13]
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle (if the sample consists of large crystals)[12]

Procedure:

- Ensure the **Dimethyl Pentadecanedioate** sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.[14]
- Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[12][14]
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[13]
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[15]

Determination of Boiling Point (at Reduced Pressure)

For high molecular weight compounds like **Dimethyl Pentadecanedioate**, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.

Apparatus:

- Distillation apparatus (e.g., short-path distillation setup)
- Round-bottom flask
- Condenser
- Receiving flask
- Thermometer
- Vacuum pump
- Manometer
- Heating mantle
- Boiling chips or a magnetic stirrer

Procedure:

- Place a sample of **Dimethyl Pentadecanedioate** into the round-bottom flask along with boiling chips or a stir bar.
- Assemble the distillation apparatus, ensuring all joints are properly sealed.
- Connect the apparatus to a vacuum pump via a manometer.
- Gradually reduce the pressure in the system to the desired level (e.g., 3 mmHg).
- Begin heating the sample gently.
- Observe the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
[\[16\]](#)[\[17\]](#)

Determination of Density

The density of a solid can be determined using the displacement method if a suitable non-solvent is available.

Apparatus:

- Analytical balance
- Graduated cylinder or pycnometer
- A liquid in which **Dimethyl Pentadecanedioate** is insoluble (e.g., water)
- Spatula

Procedure:

- Weigh a known mass of the **Dimethyl Pentadecanedioate** sample using an analytical balance.
- Fill a graduated cylinder with a known volume of the non-solvent.
- Carefully add the weighed sample to the graduated cylinder, ensuring no splashing.
- Gently agitate to remove any air bubbles.
- Record the new volume.
- The density is calculated by dividing the mass of the sample by the change in volume.

Determination of Solubility

Solubility is typically determined qualitatively by observing the dissolution of a solute in a solvent.[11]

Apparatus:

- Test tubes

- Spatula
- A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)
- Vortex mixer (optional)

Procedure:

- Place a small, consistent amount (e.g., 10 mg) of **Dimethyl Pentadecanedioate** into separate test tubes.
- Add a small volume (e.g., 1 mL) of each solvent to the respective test tubes.
- Agitate the mixtures (e.g., by flicking the test tube or using a vortex mixer) for a set period.
- Observe whether the solid dissolves completely, partially, or not at all.
- Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Visualization of Methodologies

Due to the straightforward nature of the experimental protocols for determining basic physical properties, complex signaling pathways or workflows that would necessitate Graphviz diagrams are not applicable in this context. The procedures are linear and do not involve intricate logical relationships that would benefit from such visualization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DIMETHYL PENTADECANEDIOATE | 36575-82-3 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Dimethyl Pentadecanedioate | lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]
- 5. DIMETHYL OCTADECANEDIOATE CAS#: 1472-93-1 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ester Dosage in the Laboratory - YesWeLab - Blog [blog.yeswelab.fr]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. pennwest.edu [pennwest.edu]
- 16. phillysim.org [phillysim.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Dimethyl Pentadecanedioate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589842#what-are-the-physical-properties-of-dimethyl-pentadecanedioate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com